molecular formula C12H12ClN5OS B2826916 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-30-8

2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2826916
CAS No.: 878702-30-8
M. Wt: 309.77
InChI Key: SZPUGUQRTGNUQN-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN5OS and its molecular weight is 309.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Nafeesa et al. (2017) detailed the synthesis and characterization of a series of N-substituted derivatives of acetamide, evaluating their antibacterial and anti-enzymatic potentials. The compounds exhibited varied antibacterial activities against gram-negative and gram-positive bacteria, with certain compounds showing promising results as gram-negative bacterial strain inhibitors. The study also assessed the compounds' hemolytic activity to understand their cytotoxic behavior (Nafeesa et al., 2017).

Antimicrobial Activity

Rehman et al. (2013) synthesized a series of acetamide derivatives that were screened for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds were found to be relatively more active against acetyl cholinesterase, showcasing the potential of acetamide derivatives in enzyme inhibition applications (Rehman et al., 2013).

Pharmacological Evaluation

Siddiqui et al. (2014) focused on the pharmacological evaluation of oxadiazole and acetamide derivatives, examining their anti-bacterial and anti-enzymatic potentials. The synthesized compounds displayed significant antibacterial activity and moderate enzyme inhibition, suggesting their utility in developing new antibacterial agents (Siddiqui et al., 2014).

Properties

IUPAC Name

2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5OS/c1-2-7-14-11(19)8-20-12-15-16-17-18(12)10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPUGUQRTGNUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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